Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate

Lipophilicity XLogP3 Physicochemical profiling

Scaling PDE4 inhibitor programs requires a 4-benzoyl-5-methylisoxazole-3-carboxylate building block with consistent purity and documented reactivity. This 98%-pure ethyl ester (CAS 17335-06-7) is the established precursor for hydrazine cyclization to isoxazolopyridazinones (J. Med. Chem. 1997). • XLogP3 2.7 balances lipophilicity for multi-step derivatization • Non-hazardous transport classification enables streamlined multi-kg logistics • Validated 13C NMR and GC-MS spectra support QC method development

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS No. 17335-06-7
Cat. No. B093443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-benzoyl-5-methylisoxazole-3-carboxylate
CAS17335-06-7
Synonyms4-Benzoyl-5-methyl-3-isoxazolecarboxylic acid ethyl ester
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1C(=O)C2=CC=CC=C2)C
InChIInChI=1S/C14H13NO4/c1-3-18-14(17)12-11(9(2)19-15-12)13(16)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
InChIKeyMIRRVOUGVODFOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Synthetic Identity Overview


Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate (CAS 17335-06-7) is a fully substituted isoxazole-3-carboxylate ester bearing a 4-benzoyl, 5-methyl, and 3-ethyl ester substitution pattern (molecular formula C14H13NO4, MW 259.26 g/mol) [1]. Computed physicochemical descriptors include XLogP3-AA of 2.7, topological polar surface area (TPSA) of 69.4 Ų, zero H-bond donors, five H-bond acceptors, and five rotatable bonds [1]. Calculated bulk properties include density of 1.21 g/cm³, boiling point of 373.2 °C at 760 mmHg, and flash point of 179.5 °C . The compound is commercially available at 98% purity from multiple suppliers and is classified as an irritant; recommended long-term storage is in a cool, dry place .

1 Synthetic intermediate for heterocyclic-fused PDE4 inhibitor lead optimization
2 98% purity with 13C NMR and GC-MS spectral reference data available
3 Suitable for medicinal chemistry, process scale-up evaluation, and analytical method development

Why Generic Substitution Is Not Supported


The 4-benzoyl-5-methylisoxazole-3-carboxylate scaffold cannot be freely interchanged with closest in-class analogs because even a single ester-group or acyl-substituent alteration produces a quantifiably different physicochemical profile, which directly impacts solubility, reactivity, and documented synthetic utility. The ethyl ester (XLogP3 2.7) is 0.4 log units more lipophilic than the methyl ester analog (XLogP3 2.3) and 1.7 log units higher than the 4-acetyl analog (XLogP3 1.0) [1]. Furthermore, the ethyl ester variant is specifically documented as the required starting material for a validated PDE4 inhibitor synthetic route—cyclization with hydrazine hydrate to form isoxazolopyridazinone intermediates [2]—whereas the methyl ester and acetyl analogs lack equivalent published synthetic precedent for this transformation. These quantitative differences in lipophilicity and documented reactivity establish that analog substitution carries material risk of altered reaction outcomes, extraction behavior, and chromatographic profiles in both discovery and scale-up contexts.

Methyl ester Lower lipophilicity (XLogP3 2.3) and unreported boiling point may shift extraction behavior and thermal process design.
4-acetyl analog Substantially lower XLogP3 (1.0) and GHS acute toxicity classification introduce solubility and safety handling mismatches.
Unsubstituted parent Lacks 4-benzoyl substitution; documented PDE4 inhibitor synthetic route is specific to the benzoyl-substituted scaffold.

Quantitative Differentiation Evidence


Lipophilicity (XLogP3) Differentiation

The ethyl ester target compound exhibits an XLogP3-AA of 2.7, representing a +0.4 log unit increase over the methyl ester analog (XLogP3-AA 2.3) and a +1.7 log unit increase over the 4-acetyl-5-methyl analog (XLogP3-AA 1.0) [1]. This lipophilicity ranking is consistent across the series: benzoyl-ethyl (2.7) > benzoyl-methyl (2.3) ≫ acetyl-ethyl (1.0) > unsubstituted parent ethyl isoxazole-3-carboxylate (0.59) [1][2].

Lipophilicity (XLogP3)
Head-to-head
Δ +0.4 vs methyl ester; Δ +1.7 vs acetyl analog
May support solvent and chromatography method selection
Computed by XLogP3 3.0; consistent algorithm across comparators
Lipophilicity XLogP3 Physicochemical profiling Ester homolog comparison

PDE4 Inhibitor Intermediate Utility

Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate is explicitly documented in J. Med. Chem. (1997) as the starting material (I) for a multi-step synthesis of heterocyclic-fused pyridazinones as potent and selective phosphodiesterase IV (PDE4) inhibitors [1]. The published route involves cyclization with hydrazine hydrate to form isoxazolopyridazinone (II), followed by regioselective N-ethylation and oxidative isoxazole ring cleavage [1]. No equivalent published synthetic route has been identified for the methyl ester analog or 4-acetyl analog, indicating that the ethyl ester is the specifically validated substrate for this therapeutically relevant scaffold.

PDE4 Intermediate Utility
Context-dependent
Validated cyclization substrate; comparators lack equivalent precedent
Supports PDE4 inhibitor synthesis pathway fit
Route documented in J. Med. Chem. (1997); specific to ethyl ester
PDE4 inhibitor Isoxazolopyridazinone Synthetic intermediate Drug discovery

Rotatable Bond Count and Conformational Flexibility

The ethyl ester target compound possesses five rotatable bonds versus four for the methyl ester analog, a consequence of the additional methylene unit in the ethoxy group [1]. Both compounds share identical TPSA (69.4 Ų), H-bond acceptor count (5), and H-bond donor count (0), but the ethyl ester has a higher heavy atom count (19 vs. 18) [1]. The additional rotatable bond in the ethyl ester may confer subtly different conformational sampling in protein-binding or crystal-packing contexts, though no published experimental corroboration of a biological consequence exists for this specific compound pair.

Rotatable Bond Count
Reported
5 rotatable bonds; 19 heavy atoms
Supports computational model consistency and conformational review
No published experimental biological corroboration for this pair
Rotatable bonds Conformational flexibility Drug-likeness Molecular descriptor

Bulk Physicochemical Property Differentiation

Calculated bulk properties for the target compound are: density 1.21 g/cm³ (Cal.), boiling point 373.2 °C at 760 mmHg (Cal.), and flash point 179.5 °C (Cal.) . These values are sufficiently distinct from the methyl ester analog—for which commercial datasheets list no experimentally determined boiling point and report storage at 2-8 °C suggesting potentially lower thermal stability —to influence solvent selection, distillation protocols, and safety classification during scale-up. The target compound is also explicitly classified as non-hazardous for DOT/IATA transport and as an irritant by Apollo Scientific .

Bulk Property Differentiation
Data to verify
Boiling point 373.2 °C; flash point 179.5 °C; irritant classification
Supports safety and distillation protocol review during scale-up
Calculated properties; methyl ester lacks published boiling point
Density Boiling point Flash point Process chemistry Safety data

Commercial Purity and Spectral Identity

The target compound is routinely available at 98% purity from multiple independent suppliers (Leyan, ChemSrc) . Spectral identity is supported by 13C NMR and GC-MS data deposited in PubChem via SpectraBase (Wiley) [1]. The methyl ester analog (CAS 104149-63-5) is typically offered at 95%+ purity , while the 4-acetyl analog carries a GHS acute toxicity warning (H302+H312+H332) that complicates handling relative to the target compound's simpler irritant classification [2]. These differences in purity specification and hazard profile are directly relevant to procurement workflows where batch-to-batch consistency and safety documentation are gating criteria.

Commercial Purity and Spectral ID
Supplier review
98% purity; 13C NMR and GC-MS spectra available
May support lot-to-lot consistency and method validation workflows
Multiple vendors; acetyl analog carries GHS acute toxicity warning
Purity specification Quality control Spectral characterization Procurement

Application Scenarios


PDE4 Inhibitor Lead Optimization

The validated synthetic route from this compound to isoxazolopyridazinone PDE4 inhibitors (J. Med. Chem. 1997) [1] makes it the preferred starting material for medicinal chemistry programs targeting phosphodiesterase IV for asthma, COPD, and inflammatory diseases. The ethyl ester's XLogP3 of 2.7 provides a balanced lipophilicity window suitable for subsequent derivatization without the excessive hydrophilicity of the acetyl analog (XLogP3 1.0) or the marginally lower lipophilicity of the methyl ester (XLogP3 2.3). Procurement of the 98%-purity grade with validated spectral reference data ensures reproducible reaction outcomes across multi-step synthetic sequences.

Process Chemistry and Scale-Up

The documented boiling point (373.2 °C at 760 mmHg), flash point (179.5 °C), and density (1.21 g/cm³) provide critical engineering parameters for process chemists designing distillation protocols, solvent swap operations, and safety assessments. The compound's non-hazardous DOT/IATA transport classification and irritant-only hazard profile simplify regulatory documentation compared to the GHS-classified acetyl analog, reducing shipping and handling overhead in multi-kilogram campaigns.

Agrochemical Herbicide Scaffold Exploration

This compound falls within the broad structural scope of the 4-benzoylisoxazole herbicide patent family (EP0418175, EP0487357, and related filings) [2]. As a 4-benzoyl-5-methyl-3-ethyl ester isoxazole, it represents a core intermediate scaffold for structure-activity relationship (SAR) studies aimed at optimizing herbicidal potency and crop selectivity. Its 98% commercial purity and defined physicochemical properties make it suitable as a consistent building block for parallel synthesis libraries targeting weed resistance management.

Analytical Reference Standard and Method Development

The availability of 13C NMR and GC-MS reference spectra via PubChem/SpectraBase (Wiley) [3], combined with 98% purity from multiple vendors, supports the use of this compound as an internal reference standard for HPLC, GC, and NMR method development. The ethyl ester's distinct chromatographic retention (driven by XLogP3 2.7) provides adequate separation from earlier-eluting methyl ester and acetyl analogs, enabling its use as a system suitability marker in quality control workflows.

Application
Selection Property
Validation Focus
PDE4 inhibitor lead optimization
Documented synthetic route and balanced lipophilicity (XLogP3 2.7)
Multi-step synthesis reproducibility; downstream derivatization fit
Process chemistry and scale-up
Defined boiling point, flash point, and density profiles
Distillation and solvent-swap protocol review; transport documentation
Agrochemical herbicide scaffold exploration
Core 4-benzoylisoxazole intermediate with 98% purity
Parallel synthesis SAR study consistency; crop selectivity endpoints
Analytical reference standard and method development
Validated 13C NMR and GC-MS spectral reference data
System suitability marker and retention time benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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